IDO2 Inhibition: 5- vs. 6-Regioisomer Selectivity
The 5-carboxamide regioisomer N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide inhibits mouse IDO2 with an IC50 of 5.10E+4 nM (51 µM) in a cell-based kynurenine-formation assay [1]. In contrast, the 6-carboxamide positional isomer N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide shows no detectable IDO2 inhibitory activity in publicly curated databases and instead exhibits potent inhibition of HDAC6 (IC50 8.70 nM) [2]. This regioisomer-dependent target-switching underscores that the carboxamide attachment point on the indole scaffold dictates target engagement, making the 5-carboxamide compound the relevant selection criterion for IDO2-focused research.
| Evidence Dimension | IDO2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.10E+4 nM (51 µM) against mouse IDO2 in HEK293T cells |
| Comparator Or Baseline | 6-carboxamide regioisomer: no IDO2 inhibition reported; IC50 = 8.70 nM against HDAC6 instead |
| Quantified Difference | Qualitative target engagement switch; >5800-fold selectivity difference for HDAC6 over IDO2 for the 6-isomer, while the 5-isomer engages IDO2 exclusively among reported targets |
| Conditions | Mouse IDO2 transfected in HEK293T cells; kynurenine formation assay using L-Trp substrate; 24 h incubation [1]; HDAC6 assay in HEK293T/17 cells with Ac-Gly-Ala-[Ac-Lys]-AMC substrate [2] |
Why This Matters
Procurement of the correct regioisomer is essential for IDO2 target engagement; the 6-carboxamide isomer cannot substitute for the 5-carboxamide compound in IDO2 inhibition studies.
- [1] BindingDB Entry BDBM50533241 (ChEMBL4465170). IC50 5.10E+4 nM for inhibition of mouse IDO2 in HEK293T cells. Curated by ChEMBL / SIB. View Source
- [2] BindingDB Entry BDBM50503977 (ChEMBL4465902). IC50 8.70 nM for inhibition of human HDAC6 in HEK293T/17 cells. Curated by ChEMBL. View Source
